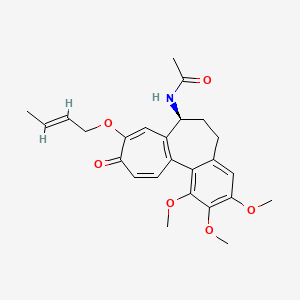
N-Acetyl-D-glucosamine-13C-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-glucosamine-13C-2 is a labeled derivative of N-Acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is significant in various biological systems and is often used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-2 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its environmentally friendly nature and higher yields. The reaction conditions typically involve the use of endochitinases and exochitinases, which break down the chitin into N-Acetyl-D-glucosamine .
Industrial Production Methods
Industrial production of this compound involves the fermentation of chitin using chitinolytic bacteria such as Aeromonas caviae. The bacteria produce an enzyme cocktail that efficiently hydrolyzes chitin into N-Acetyl-D-glucosamine. The process parameters, including temperature, pH, enzyme concentration, and reaction time, are optimized to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-glucosamine, which can be used in further biochemical studies and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-13C-2 is widely used in scientific research due to its labeled carbon-13 isotope, which allows for tracing and studying metabolic pathways. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving N-Acetyl-D-glucosamine.
Biology: Helps in studying the role of N-Acetyl-D-glucosamine in cellular processes, including cell signaling and structural functions.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in glycoprotein metabolism.
Industry: Employed in the production of biopolymers and other industrial applications
Wirkmechanismus
N-Acetyl-D-glucosamine-13C-2 exerts its effects by participating in glycoprotein metabolism. It is involved in the formation of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. The compound acts as a precursor for the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which play a crucial role in maintaining the structural integrity and function of tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
N-Acetyl-D-glucosamine-13C: Another labeled version with a different carbon isotope.
N-Acetyl-D-galactosamine: A similar compound with a different sugar moiety.
Uniqueness
N-Acetyl-D-glucosamine-13C-2 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-WPMUHOOHSA-N |
Isomerische SMILES |
[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)




![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)

